molecular formula C18H20N2O2S2 B2811884 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide CAS No. 663188-41-8

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide

货号: B2811884
CAS 编号: 663188-41-8
分子量: 360.49
InChI 键: BAKGXCGTLZQZAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound (CAS: 663188-41-8) features a bicyclic benzothiazole core substituted with 5,5-dimethyl and 7-oxo groups, coupled to a benzamide moiety modified with an ethylsulfanyl (-S-C₂H₅) group at the 2-position. Key computed properties include a molecular weight of 360.5 g/mol, XLogP3 of 4.3 (indicating high lipophilicity), and a polar surface area of 113 Ų .

属性

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-4-23-14-8-6-5-7-11(14)16(22)20-17-19-12-9-18(2,3)10-13(21)15(12)24-17/h5-8H,4,9-10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGXCGTLZQZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is a complex organic compound that exhibits significant biological activity. The compound's structure includes a benzothiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

  • Molecular Formula : C15H16N2O2S2
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 600137-30-2

The compound's unique structural features contribute to its stability and biological interactions. The presence of the ethylsulfanyl group enhances solubility and may influence its pharmacokinetics.

The biological activity of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is primarily attributed to the benzothiazole ring. Compounds with this structure have been associated with various mechanisms:

  • Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT116) .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive bacteria. Similar benzothiazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis .
  • Enzyme Inhibition : Benzothiazole derivatives are known to inhibit specific enzymes involved in cancer progression and bacterial metabolism. This inhibition can lead to reduced tumor growth and bacterial resistance .

Anticancer Activity

A study evaluated the antiproliferative effects of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide against several cancer cell lines:

Cell LineIC50 (µM)
MCF-73.1
HCT1164.0
HEK 2935.3

These results indicate that the compound exhibits selective activity against specific cancer types.

Antimicrobial Activity

In another study focusing on antimicrobial properties:

BacteriaMIC (µM)
Staphylococcus aureus16
Escherichia coli32

These findings highlight the potential of this compound as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide can be achieved through various synthetic routes involving the condensation of appropriate precursors. Optimization of these methods is crucial for enhancing yield and purity.

相似化合物的比较

Comparison with Structural Analogs

The target compound shares a common benzothiazole-2-ylamide backbone with several analogs, differing in substituents on the benzamide or benzothiazole moieties.

Substituent Variations on the Benzamide Ring

Analog 1: N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide
  • Substituent : 4-(2,5-dioxopyrrolidinyl) group.
  • Molecular Weight : 393.45 g/mol (estimated).
  • Key Features : The dioxopyrrolidinyl group introduces two ketone functionalities, increasing polarity (polar surface area >113 Ų) and hydrogen-bonding capacity compared to the ethylsulfanyl group in the target compound. This may enhance solubility but reduce membrane permeability .
Analog 2: 2-(4-bromophenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • Substituent : 4-bromophenylacetamide.
  • Molecular Weight : 351.26 g/mol.
  • Lower molecular weight (vs. 360.5 g/mol) may improve bioavailability but increase metabolic instability due to the bromine atom .
Analog 3: 2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
  • Substituent : 2,5-dichlorobenzamide.
  • Molecular Weight : 369.27 g/mol.
  • Key Features : Chlorine atoms enhance lipophilicity (XLogP3 >4.3) and stabilize the aromatic ring via electron-withdrawing effects. The higher molecular weight may reduce solubility but improve target engagement in hydrophobic environments .
Analog 4: N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
  • Substituent : 3-methyl-4-nitrobenzamide.
  • Molecular Weight : ~360–370 g/mol (estimated).
  • The methyl group adds steric hindrance, which could modulate binding specificity .

Heterocyclic Replacements of the Benzamide Ring

Analog 5: N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
  • Structure : Furan-2-carboxamide.
  • Molecular Weight : 287.33 g/mol.
  • Key Features : The furan ring is electron-rich, enhancing π-π stacking interactions. Lower molecular weight (vs. 360.5 g/mol) and reduced lipophilicity (XLogP3 ~3.0) may improve aqueous solubility but shorten half-life .
Analog 6: N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • Structure : Thiophene-2-carboxamide.
  • Molecular Weight : 306.40 g/mol.
  • The balance between solubility and permeability may differ from the ethylsulfanyl analog .

Research Implications

  • Lipophilicity vs. Solubility : The ethylsulfanyl group in the target compound strikes a balance between lipophilicity (XLogP3 4.3) and moderate polar surface area, making it suitable for oral bioavailability. Analogs with polar groups (e.g., Analog 1) may require formulation adjustments for drug delivery .
  • Metabolic Considerations : Nitro and bromine substituents (Analog 4, 2) may pose metabolic challenges, whereas the ethylsulfanyl group in the target compound offers a metabolically stable alternative .

常见问题

Q. How can the synthesis of this compound be optimized to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reaction Conditions : Controlled reflux temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Stepwise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times accordingly .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol to isolate the final product .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) may enhance condensation efficiency in benzothiazole ring formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., distinguishing benzamide vs. benzothiazole protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Melting Point Analysis : Differential scanning calorimetry (DSC) to determine melting behavior and crystallinity .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Methodological Answer :
  • Solubility Profiling : Use the shake-flask method in solvents like DMSO (polar aprotic), ethanol (polar protic), and chloroform (non-polar) to determine solubility limits .
  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–10) with HPLC monitoring to identify pH-sensitive functional groups (e.g., benzamide hydrolysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict electron-rich sites prone to nucleophilic/electrophilic interactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS to assess interactions with enzymatic targets (e.g., kinases) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, metabolic pathways, and toxicity profiles .

Q. What statistical methods are appropriate for designing experiments involving this compound?

  • Methodological Answer :
  • Factorial Design : Use 2³ factorial experiments to evaluate variables (e.g., temperature, catalyst loading, solvent ratio) and identify significant interactions .
  • Response Surface Methodology (RSM) : Optimize reaction yield and purity via central composite design (CCD) with ANOVA validation .
  • Machine Learning : Train models on historical reaction data (e.g., yield vs. conditions) to predict optimal synthesis parameters .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Dose-Response Reassessment : Perform IC₅₀/EC₅₀ assays with standardized cell lines (e.g., HEK293 vs. HeLa) to account for cell-type specificity .
  • Functional Group Mapping : Compare bioactivity across analogs (e.g., ethylsulfanyl vs. methoxy substituents) to isolate pharmacophore contributions .
  • Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to identify outliers and consensus trends .

Q. What strategies validate the interaction between this compound and its proposed enzymatic targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to confirm direct target engagement .
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-LYTE™) to quantify inhibition potency (Ki) under varied ATP concentrations .
  • Crystallography : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding modes at the atomic level .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。